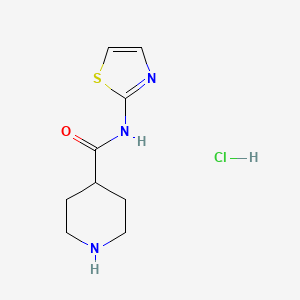

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride

Beschreibung

BenchChem offers high-quality N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS.ClH/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9;/h5-7,10H,1-4H2,(H,11,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWCPLIUOGYQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a critical amide coupling reaction, followed by conversion to its hydrochloride salt to improve solubility and handling properties. This document outlines the chemical principles, step-by-step procedures, and essential data for the successful preparation and characterization of the target molecule.

Introduction and Strategic Overview

The N-(1,3-thiazol-2-yl)piperidine-4-carboxamide core structure is a significant scaffold in the development of novel therapeutic agents, with the thiazole ring being a key pharmacophore in numerous biologically active compounds.[1][2] The piperidine moiety often serves to modulate physicochemical properties and can be crucial for receptor interactions. The hydrochloride salt form is typically preferred for pharmaceutical applications due to its enhanced stability and aqueous solubility.[3]

The synthesis of the target compound is primarily achieved through the formation of an amide bond between piperidine-4-carboxylic acid and 2-aminothiazole.[4] This transformation, while conceptually straightforward, requires careful selection of coupling reagents to ensure high yield and purity.[5][6] This guide will focus on a robust and widely applicable method utilizing a uronium-based coupling agent, followed by a standard procedure for hydrochloride salt formation.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Sigma-Aldrich | ≥98% |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Sigma-Aldrich | ≥98% |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | C₁₀H₁₅F₆N₆OP | 380.23 | Combi-Blocks | ≥98% |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | ACS Grade, ≥99.5% |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS Grade, ≥99.5% |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | N/A |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Fisher Scientific | N/A |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥97% |

| Hydrochloric acid solution (2M in diethyl ether) | HCl | 36.46 | Sigma-Aldrich | N/A |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous, ≥99% |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Nitrogen inlet/outlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

-

Glassware for filtration (Büchner funnel, filter paper)

-

Glassware for column chromatography

-

pH paper or pH meter

-

Analytical balance

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Synthetic Protocol

The synthesis is a two-step process: the amide coupling to form the free base, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (Free Base)

This step involves the HATU-mediated amide coupling of piperidine-4-carboxylic acid and 2-aminothiazole. HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for forming amide bonds.[5]

Reaction Scheme:

Figure 1: Amide coupling reaction scheme.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq, e.g., 1.29 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, approximately 10 mL per gram of carboxylic acid). Stir the mixture until the solid dissolves.

-

Addition of Reagents: Add 2-aminothiazole (1.0 eq, 1.00 g, 10 mmol), followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25 mmol). Cool the reaction mixture to 0 °C in an ice bath.

-

Activation and Coupling: In a separate flask, dissolve HATU (1.1 eq, 4.18 g, 11 mmol) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the cooled reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification of the Free Base

The crude product is purified by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(1,3-thiazol-2-yl)piperidine-4-carboxamide as a solid.

Step 2: Formation of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Hydrochloride

The purified free base is converted to its hydrochloride salt to improve its handling and solubility characteristics.[3]

Reaction Scheme:

Figure 2: Hydrochloride salt formation.

Procedure:

-

Dissolution: Dissolve the purified N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in a minimal amount of anhydrous diethyl ether. Some gentle warming may be necessary. If solubility is an issue, a co-solvent like methanol or ethanol can be used sparingly.

-

Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to obtain the final product.

Characterization

The structure and purity of the synthesized N-(1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride should be confirmed by standard analytical techniques.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

HATU: Can be a skin and respiratory sensitizer. Handle with care and avoid inhalation of dust.[7]

-

DIPEA: Corrosive and flammable. Handle in a fume hood.

-

DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

-

HCl in Diethyl Ether: Corrosive and highly flammable. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in amide coupling | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, check the quality of coupling reagents. |

| Poor activation of carboxylic acid | Use a slight excess of HATU. | |

| Side reactions | Ensure the reaction temperature is controlled, especially during the addition of HATU. | |

| Difficulty in purification | Co-eluting impurities | Optimize the column chromatography solvent system. Consider a different stationary phase if necessary. |

| Product is insoluble | Use a different solvent for loading onto the column or consider trituration. | |

| Incomplete salt formation | Insufficient HCl | Add additional HCl solution dropwise until no further precipitation is observed. |

| Product is soluble in the reaction solvent | Try a different solvent for precipitation or concentrate the solution. |

Conclusion

This guide provides a detailed and robust protocol for the synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride. By following the outlined procedures for amide coupling, purification, and salt formation, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. Adherence to the safety precautions is paramount for the well-being of the researcher and the integrity of the experiment.

References

- Das, D., Sikdar, P., & Bairagi, M. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. Article.

- Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528.

- Hilaris Publisher. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Journal of Chemistry and Applied Chemical Engineering.

- Ju, Y., & Varma, R. S. (2006). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 71(1), 135–141.

-

MDPI. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]

-

NIH. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Institutes of Health. [Link]

- Peng, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry.

-

PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2016). Convert N-alkyl Piperifine to salt. ResearchGate. [Link]

- Shan, C., et al. (2022). A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes. Organic Letters, 24(18), 3205–3240.

- Singh, R., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience.

- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Xu, F., et al. (2008). A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2. The Journal of Organic Chemistry, 73(1), 312–315.

- Zare, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies.

Sources

- 1. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. growingscience.com [growingscience.com]

- 7. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a key structural feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide details a robust synthetic protocol for the target compound via amide coupling of piperidine-4-carboxylic acid and 2-aminothiazole. Furthermore, it outlines a systematic characterization workflow employing a suite of analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the structure, purity, and integrity of the synthesized compound. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel thiazole-based therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds are foundational to the development of new pharmaceuticals. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. The biological versatility of thiazole derivatives is extensive, with documented efficacy against a wide array of clinical conditions, including cancer, inflammation, and microbial infections.[1]

The target molecule, N-1,3-thiazol-2-ylpiperidine-4-carboxamide, combines the biologically significant thiazole ring with a piperidine-4-carboxamide linker. This design is strategic, as piperidine moieties are also prevalent in pharmaceuticals, often serving to improve physicochemical properties and modulate pharmacological activity. The amide linkage is a common and stable functional group in drug molecules, contributing to the overall structural rigidity and potential for hydrogen bonding interactions with biological targets.[3]

This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this promising compound, offering insights into the rationale behind experimental choices and ensuring the generation of reliable and reproducible data.

Synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide

The synthesis of the target compound is achieved through a direct amide coupling reaction between piperidine-4-carboxylic acid and 2-aminothiazole. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[3] The general approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4]

Synthetic Strategy: The Amide Coupling Reaction

The core of the synthesis is the formation of an amide bond between the carboxyl group of piperidine-4-carboxylic acid and the amino group of 2-aminothiazole. This reaction typically requires a coupling agent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.

Caption: Synthetic workflow for N-1,3-thiazol-2-ylpiperidine-4-carboxamide.

Detailed Experimental Protocol

This protocol describes the synthesis using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent, a common and efficient choice for amide bond formation.[3]

Materials:

-

Piperidine-4-carboxylic acid

-

2-Aminothiazole

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Addition of Amine: Add 2-aminothiazole (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-1,3-thiazol-2-ylpiperidine-4-carboxamide.

Rationale for Experimental Choices:

-

HATU: Chosen for its high efficiency and mild reaction conditions, minimizing side reactions.

-

DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

-

Aqueous Work-up: Essential to remove the water-soluble byproducts and unreacted reagents.

Characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide

A comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Comprehensive characterization workflow for the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the thiazole ring protons, the piperidine ring protons, and the amide N-H proton.[5]

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environments.

Table 1: Expected NMR Data

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Thiazole-H | ~7.0 - 7.5 | ~110 - 145 |

| Amide N-H | ~8.0 - 9.0 (broad singlet) | - |

| Piperidine-CH | ~2.5 - 3.5 | ~40 - 50 |

| Piperidine-CH₂ | ~1.5 - 2.0 | ~25 - 35 |

| Carbonyl C=O | - | ~170 - 175 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H stretch (amide) | 3200 - 3400 | Strong, broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=O stretch (amide) | 1630 - 1680 | Strong |

| C=N stretch (thiazole) | 1580 - 1620 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

The presence of a strong absorption band around 1650 cm⁻¹ for the amide carbonyl and a broad band around 3300 cm⁻¹ for the N-H stretch would provide strong evidence for the formation of the amide bond.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[8]

-

Expected Molecular Weight: The molecular formula of N-1,3-thiazol-2-ylpiperidine-4-carboxamide is C₉H₁₃N₃OS, with a calculated molecular weight of approximately 211.28 g/mol .[9]

-

Analysis: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Physical Characterization

-

Melting Point: A sharp and defined melting point is indicative of a pure compound.[7]

-

Purity: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

Potential Applications and Future Directions

Derivatives of N-thiazolylpiperidine carboxamides have been investigated for various biological activities. For instance, some analogs have shown potential as antitumor agents.[8] Other related thiazole carboxamides have been explored for their antimicrobial and anti-inflammatory properties.[6] The synthesized N-1,3-thiazol-2-ylpiperidine-4-carboxamide can serve as a valuable starting point for the development of new therapeutic agents. Further derivatization of the piperidine nitrogen or substitution on the thiazole ring could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of N-1,3-thiazol-2-ylpiperidine-4-carboxamide. The described amide coupling protocol is robust and efficient, and the outlined multi-technique characterization workflow ensures the unambiguous confirmation of the product's structure and purity. This foundational knowledge is essential for researchers aiming to explore the therapeutic potential of this and related thiazole-containing compounds in drug discovery and development programs.

References

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. [Link]

-

Peng, Y., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate. [Link]

-

Organic & Biomolecular Chemistry. (2015). Amide coupling reactions. Royal Society of Chemistry. [Link]

-

Hilaris Publisher. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. [Link]

-

Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH. [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

National Center for Biotechnology Information. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

PubChem. N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

PubChem. N-(5-nitrothiazol-2-yl)-5-(p-tolyl)furan-2-carboxamide. PubChem. [Link]

-

PubChem. 4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt. PubChem. [Link]

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 3. growingscience.com [growingscience.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

An In-Depth Technical Guide on the Core Mechanism of Action of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride

Introduction: Deconstructing N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride for Therapeutic Insight

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride represents a molecule of significant interest within contemporary drug discovery, primarily due to its structural motifs—the thiazole and piperidine carboxamide cores. These scaffolds are prevalent in a multitude of biologically active compounds, suggesting a high potential for therapeutic applicability. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Similarly, the piperidine carboxamide moiety is a common feature in ligands targeting central nervous system receptors and various enzymes.[5]

This technical guide will provide an in-depth exploration of the hypothesized mechanism of action for N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride. Drawing parallels with structurally related and well-characterized compounds, such as Takeda's DGAT1 inhibitor and Pfizer's PF-04620110, we will posit that the primary biological target of this compound is Diacylglycerol O-acyltransferase 1 (DGAT1) .[6][7] The inhibition of DGAT1 holds considerable promise for the treatment of metabolic disorders, including obesity and type 2 diabetes.[8][9] This guide will delve into the molecular intricacies of this proposed mechanism, outline robust experimental methodologies for its validation, and discuss the potential therapeutic ramifications for researchers, scientists, and drug development professionals.

The Central Hypothesis: N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride as a Selective DGAT1 Inhibitor

Our core hypothesis is that N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride functions as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). This assertion is predicated on the following lines of reasoning:

-

Structural Analogy to Known DGAT1 Inhibitors: The molecular architecture of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride shares key pharmacophoric features with established DGAT1 inhibitors. For instance, PF-04620110, a potent and selective DGAT1 inhibitor, also contains a nitrogen-bearing heterocyclic system and a carboxamide group, which are crucial for its interaction with the enzyme's active site.[7][10]

-

Therapeutic Relevance of the Thiazole Scaffold: The thiazole moiety has been successfully incorporated into a range of enzyme inhibitors, demonstrating its utility in targeting specific catalytic domains.[1][11][12][13]

-

Metabolic Significance of DGAT1: DGAT1 is a pivotal enzyme in lipid metabolism, catalyzing the terminal and committed step in triglyceride biosynthesis.[6] Its inhibition is a validated therapeutic strategy for mitigating lipid accumulation and improving metabolic health.[8][9]

The Molecular Ballet: DGAT1's Role in Triglyceride Synthesis

DGAT1 is an integral membrane enzyme that resides in the endoplasmic reticulum. It facilitates the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, yielding a triglyceride (TG). This process is fundamental for the storage of metabolic energy in the form of lipid droplets.

Proposed Mechanism of Inhibition: A Molecular Interruption

We propose that N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride acts as a competitive or non-competitive inhibitor of DGAT1. The thiazole and piperidine carboxamide components of the molecule are likely to engage in critical hydrogen bonding and hydrophobic interactions within the DGAT1 active site, thereby preventing the binding of its natural substrates, DAG and acyl-CoA. This inhibitory action effectively curtails the synthesis of new triglycerides.

Caption: Triglyceride synthesis pathway and the proposed point of DGAT1 inhibition.

Physiological Ramifications of DGAT1 Inhibition

The inhibition of DGAT1 by N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is anticipated to trigger a cascade of beneficial metabolic effects:

-

Reduced Intestinal Fat Absorption: A significant portion of dietary fat is absorbed and re-esterified into triglycerides in the enterocytes of the small intestine. DGAT1 inhibition in this tissue would lead to a decrease in the absorption of dietary fats.[14]

-

Decreased Hepatic Triglyceride Synthesis: In the liver, DGAT1 plays a role in the packaging of triglycerides into very-low-density lipoproteins (VLDL). Inhibition of hepatic DGAT1 would reduce VLDL secretion and lower plasma triglyceride levels.

-

Enhanced Insulin Sensitivity: By preventing the accumulation of triglycerides in peripheral tissues such as skeletal muscle and the liver, DGAT1 inhibition can ameliorate insulin resistance.[6]

-

Increased Energy Expenditure: The reduction in triglyceride synthesis may lead to a metabolic shift towards increased fatty acid oxidation for energy production.

Experimental Blueprint for Mechanism of Action Validation

To rigorously validate the hypothesis that N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride is a DGAT1 inhibitor, a systematic and multi-tiered experimental approach is imperative. The following protocols provide a comprehensive framework for this validation process.

Caption: A streamlined workflow for the experimental validation of a DGAT1 inhibitor.

Protocol 1: In Vitro DGAT1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride against purified human DGAT1.

Methodology:

-

Enzyme Preparation: Utilize recombinant human DGAT1 expressed in and purified from a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate Preparation: Prepare a reaction mixture containing diacylglycerol and radiolabeled [14C]oleoyl-CoA in a suitable buffer.

-

Inhibitor Preparation: Prepare a serial dilution of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride in DMSO.

-

Assay Procedure: a. In a 96-well plate, add the DGAT1 enzyme to each well. b. Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate mixture. e. Incubate for 30 minutes at 37°C.

-

Reaction Termination and Product Quantification: a. Stop the reaction by adding a solution of isopropanol/heptane/water. b. Extract the lipid phase containing the [14C]triglycerides. c. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

Objective: To assess the ability of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride to inhibit triglyceride synthesis in a relevant cellular context.

Methodology:

-

Cell Culture: Culture human intestinal cells (e.g., Caco-2) or hepatocytes (e.g., HepG2) to confluence.

-

Inhibitor Treatment: Treat the cells with varying concentrations of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride for 24 hours.

-

Lipid Labeling: Add [14C]oleic acid complexed to BSA to the cell culture medium and incubate for 4 hours.

-

Lipid Extraction: a. Wash the cells with PBS. b. Lyse the cells and extract the total lipids using a chloroform/methanol solution.

-

Thin-Layer Chromatography (TLC): a. Spot the lipid extracts onto a silica TLC plate. b. Separate the lipid species using a hexane/diethyl ether/acetic acid solvent system. c. Visualize the lipid spots using a phosphorimager.

-

Quantification and Analysis: Quantify the intensity of the triglyceride band and normalize it to the total lipid content. Determine the IC50 of the compound for the inhibition of cellular triglyceride synthesis.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride with DGAT1 in intact cells.

Methodology:

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated protein fraction.

-

Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific for DGAT1.

-

Data Analysis: The binding of the compound to DGAT1 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Data Summary: Expected Quantitative Outcomes

| Assay | Parameter | Expected Value for an Effective Inhibitor |

| In Vitro DGAT1 Inhibition | IC50 | < 100 nM |

| Cell-Based TG Synthesis | IC50 | < 500 nM |

| Selectivity Profiling | DGAT1 vs. DGAT2 | > 100-fold selectivity |

| Selectivity Profiling | DGAT1 vs. ACAT1/2 | > 100-fold selectivity |

Therapeutic Horizons and Future Directions

The confirmation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride as a potent and selective DGAT1 inhibitor would position it as a promising therapeutic candidate for a range of metabolic diseases.

-

Obesity and Type 2 Diabetes: By reducing fat absorption and improving insulin sensitivity, this compound could be a valuable tool in the management of obesity and its comorbidities.[6][8]

-

Non-Alcoholic Fatty Liver Disease (NAFLD): Its ability to decrease hepatic triglyceride synthesis makes it a potential treatment for NAFLD, a condition characterized by excessive fat accumulation in the liver.

-

Cardiovascular Disease: By lowering plasma triglyceride levels, DGAT1 inhibition may also reduce the risk of cardiovascular events.[6]

Future research should focus on comprehensive preclinical development, including pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in relevant animal models of metabolic disease, and thorough safety and toxicology assessments.

Conclusion

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

What are DGAT1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Hilaris Publisher. Available at: [Link]

-

Our Products. Takeda Pharmaceuticals. Available at: [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. Available at: [Link]

-

Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. PLOS ONE. Available at: [Link]

-

Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. The Journal of Biological Chemistry. Available at: [Link]

-

Biochemical and biological properties of 4-(3-phenyl-[1][7][11] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. Available at: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

-

Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Available at: [Link]

-

Compound N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide. Molport. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Propylpiperidine-4-carboxamide|High-Purity Research Chemical [benchchem.com]

- 6. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Thiazole-Carboxamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of biologically active molecules. When coupled with a carboxamide linkage, this scaffold gives rise to the thiazole-carboxamide derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities. This versatility stems from the unique electronic properties of the thiazole ring and the ability of the carboxamide group to engage in various non-covalent interactions, particularly hydrogen bonding, with biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of thiazole-carboxamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of this promising chemical space. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

I. Anticancer Activity: Targeting the Engines of Malignancy

Thiazole-carboxamide derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

One of the prominent anticancer mechanisms of certain thiazole-carboxamide derivatives is the inhibition of tubulin polymerization .[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] The interaction often involves hydrogen bonding with key residues like Cys241 and hydrophobic interactions within the binding pocket.[4]

Another key target for some thiazole-carboxamide derivatives is the inhibition of protein kinases , such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit tumor-induced angiogenesis, thereby starving the tumor and impeding its growth.

Furthermore, some derivatives have been shown to induce apoptosis through the modulation of key signaling pathways and effector proteins, including increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[4]

Diagram 1: Anticancer Mechanisms of Thiazole-Carboxamide Derivatives

Caption: Mechanisms of anticancer action for thiazole-carboxamide derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazole-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the thiazole and the carboxamide moieties.

-

Substituents on the Phenyl Ring of the Thiazole: The presence of electron-withdrawing groups, such as nitro (-NO2) or halogen atoms (e.g., -Cl, -F), on the phenyl ring at the 2-position of the thiazole can enhance cytotoxic activity.[5] The position of these substituents is also crucial; for instance, a para-nitro group has been shown to be more effective than a meta-nitro group against certain cancer cell lines.[5]

-

Amide Moiety: The nature of the substituent on the carboxamide nitrogen plays a critical role. Aromatic or heteroaromatic rings attached to the amide can modulate the compound's lipophilicity and its ability to form interactions with the target protein. For example, a 4-chloro-2-methylphenyl amido group has been associated with high activity against A-549 lung cancer cells.[1]

-

Lipophilicity: Increased lipophilicity, often achieved by introducing bulky alkyl groups like a tert-butyl group, can enhance membrane permeability and cellular uptake, leading to improved cytotoxicity.

C. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole-carboxamide derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Table 1: Anticancer Activity of Selected Thiazole-Carboxamide Derivatives

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Nitrophenyl | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5] |

| 1b | 3-Chlorophenyl | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5] |

| 2a | 4-Chloro-2-methylphenyl | A-549 (Lung) | Not explicitly stated, but showed 48% inhibition at a given concentration | [1] |

| 3a | 4-Bromophenyl | MCF-7 (Breast) | 55.56 | [6] |

| 3b | 4-Fluorophenyl | MCF-7 (Breast) | 16.78 | [6] |

| 4a | 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| 4b | 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 | [2] |

| 5a | N-(3,4,5-trimethoxyphenyl) | COLO205 (Colon) | >100 | [7] |

| 5b | N-(4-(tert-butyl)phenyl) | COLO205 (Colon) | 30.79 | [7] |

II. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole-carboxamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many thiazole-carboxamide derivatives are still under investigation. However, their amphiphilic nature, arising from the combination of the heterocyclic thiazole ring and the carboxamide linkage, is thought to be a key factor.[9] This property may facilitate their interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[9]

For some derivatives, specific molecular targets have been proposed. For instance, in bacteria, inhibition of enzymes involved in cell wall biosynthesis, such as MurB, is a potential mechanism. In fungi, inhibition of enzymes like 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis, has been suggested.

B. Structure-Activity Relationship (SAR) Insights

-

Substituents on the Thiazole Ring: The introduction of specific substituents can significantly impact antimicrobial potency. For example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine group at position 4 and a phenol at position 2 of the thiazole ring has been shown to be beneficial for antibacterial activity.[10]

-

Amide Moiety: The nature of the substituent on the amide nitrogen also plays a crucial role. The presence of bulky and lipophilic groups can enhance activity. For instance, a 14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one substituent connected to the thiazole ring via an N-propylpropionamide linker has been found to be favorable for antifungal activity.[10]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at the para position of a phenyl ring, can enhance antibacterial activity, possibly by forming strong hydrogen bonds with amino acid residues in the target protein.[9]

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method.[11]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole-carboxamide derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Table 2: Antimicrobial Activity of Selected Thiazole-Carboxamide Derivatives

| Compound ID | Substituent | Microorganism | MIC (µg/mL) | Reference |

| 6a | 2-(4-nitrophenyl)-4-phenyl | S. aureus | 4.88 | [11] |

| 6b | 2-(4-chlorophenyl)-4-phenyl | S. aureus | 19.53 | [11] |

| 7a | 2-(4-bromophenyl)-4-phenyl | E. coli | 39.06 | [11] |

| 8a | 2-(4-methoxyphenyl)-4-phenyl | C. albicans | 156.25 | [11] |

| 9a | Heteroaryl-substituted | S. aureus (MRSA) | 0.23-0.7 | [8] |

| 9b | Heteroaryl-substituted | P. aeruginosa | 0.47-0.94 | [8] |

| 10a | 2,4-disubstituted | E. coli | 4.51 | [9] |

III. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Thiazole-carboxamide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and modulation of inflammatory signaling pathways.[12][13]

A. Mechanism of Action: Targeting COX Enzymes and the NF-κB Pathway

A primary mechanism of anti-inflammatory action for many thiazole-carboxamide derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[7][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By selectively inhibiting COX-2 over the constitutive isoform COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some thiazole-carboxamide derivatives exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates gene transcription. Some thiazole-carboxamides may inhibit this pathway by interfering with the activity of the IKK complex.

Diagram 2: Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by thiazole-carboxamide derivatives.

B. Experimental Protocol: COX-2 Inhibition Assay

Several commercial kits are available for assessing the inhibitory activity of compounds against COX-2. These assays are typically based on the detection of prostaglandin G2, an intermediate product of the COX reaction.

General Steps (Fluorometric Assay):

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and the fluorometric probe according to the kit's instructions.

-

Inhibitor Preparation: Dissolve the thiazole-carboxamide derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Fluorescence Measurement: Incubate the plate for a specified time at the recommended temperature and then measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to that of the control. The IC50 value can be determined from a dose-response curve.[8]

Table 3: Anti-inflammatory Activity of Selected Thiazole-Carboxamide Derivatives

| Compound ID | Substituent | Assay | IC50 (µM) | Reference |

| 11a | N-(3,4,5-trimethoxyphenyl) | COX-2 Inhibition | 0.958 | [7] |

| 11b | N-(4-(tert-butyl)phenyl) | COX-2 Inhibition | 0.191 | [7] |

| 12a | 2-(4-methylphenyl) | Carbonic Anhydrase I | 39.38 | [1] |

| 12b | 2-(4-methylphenyl) | Carbonic Anhydrase II | 39.16 | [1] |

| 13a | Phenyl substituted | Carrageenan-induced paw edema | Significant inhibition | [13] |

IV. Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Thiazole-carboxamide derivatives have been shown to possess significant antioxidant properties.[15]

A. Mechanism of Action

The antioxidant activity of these compounds is often attributed to their ability to act as free radical scavengers . They can donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The stability of the resulting thiazole-carboxamide radical is a key factor in its scavenging efficiency.

B. Structure-Activity Relationship (SAR) Insights

-

Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) or bulky alkyl groups (e.g., tert-butyl), on the phenyl ring can enhance antioxidant activity by increasing the electron density and stabilizing the radical formed after hydrogen or electron donation.[12][15]

-

Lipophilicity: A higher lipophilicity, as conferred by groups like the tert-butyl group, can improve the compound's ability to interact with and neutralize lipid radicals within biological membranes.[12]

-

Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups can significantly contribute to antioxidant activity through hydrogen atom transfer.

C. Experimental Protocols: DPPH and ABTS Assays

1. DPPH Radical Scavenging Assay:

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

-

Prepare a stock solution of the thiazole-carboxamide derivative in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compound.

-

Add a freshly prepared solution of DPPH in methanol to each dilution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS Radical Cation Decolorization Assay:

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Step-by-Step Methodology:

-

Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to obtain a specific absorbance at 734 nm.

-

Add the thiazole-carboxamide derivative at different concentrations to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Table 4: Antioxidant Activity of Selected Thiazole-Carboxamide Derivatives

| Compound ID | Substituent | Assay | IC50 (µM) | Reference |

| 14a | 4-tert-butylphenyl | DPPH | 0.185 ± 0.049 | [15] |

| 14b | 4-methoxyphenyl | DPPH | 0.251 ± 0.057 | [15] |

| 15a | Hydrazinyl thiazolyl coumarin | DPPH | 16-85 | [7] |

| 16a | 4-thiomethyl functionalized | DPPH | 191-417 | [6] |

| 17a | Catechol hydrazinyl-thiazole | ABTS | 3.16 times more active than Trolox | [16] |

V. Synthesis of Thiazole-Carboxamide Derivatives: A General Approach

The synthesis of thiazole-carboxamide derivatives typically involves a multi-step process. A common and versatile method is the Hantzsch thiazole synthesis, followed by amide bond formation.

Diagram 3: General Synthetic Workflow for Thiazole-Carboxamides

Caption: A generalized synthetic route to thiazole-carboxamide derivatives.

Experimental Protocol: Synthesis of N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide

This protocol provides an example of the synthesis of a specific thiazole-carboxamide derivative.

Step 1: Synthesis of 4-Methylbenzothioamide

-

Dissolve p-tolunitrile in N,N-dimethylformamide (DMF).

-

Add ammonium sulfide and stir the reaction mixture at room temperature.

-

Precipitate the product by adding crushed ice, then filter and wash the solid with cold water and n-hexane.[5]

Step 2: Synthesis of 2-(p-Tolyl)thiazole-4-carboxylic Acid

-

Treat the 4-methylbenzothioamide with bromopyruvic acid and calcium carbonate in dry ethanol.

-

Stir the reaction under an argon atmosphere at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, evaporate the ethanol and recrystallize the product from ethanol.[5]

Step 3: Synthesis of N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide

-

Mix 2-(p-tolyl)thiazole-4-carboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt) in acetonitrile.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate aniline derivative (in this case, aniline) and continue stirring for 24 hours.

-

Monitor the reaction by TLC.

-

Work up the reaction by evaporating the solvent, partitioning between ethyl acetate and water, and washing the organic layer.

-

Dry the organic layer, evaporate the solvent, and wash the resulting precipitate to obtain the final product.[5]

VI. Conclusion and Future Perspectives

The thiazole-carboxamide scaffold represents a highly privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their potential for the development of novel therapeutics. The modular nature of their synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological profiles.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.

-

Structure-Based Drug Design: The use of computational tools, such as molecular docking and dynamics simulations, can aid in the design of more potent and selective inhibitors.

-

In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles in relevant animal models.

-

Exploration of New Biological Activities: The structural diversity of the thiazole-carboxamide library suggests that these compounds may possess other, as-yet-undiscovered biological activities that warrant investigation.

By continuing to explore the rich chemical space of thiazole-carboxamide derivatives, the scientific community is well-positioned to uncover new and effective treatments for a wide range of human diseases.

VII. References

-

Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]

-

Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

-

Al-Hourani, B. J., Sharma, S., Wuest, F., & Jha, A. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0300133. [Link]

-

Al-Hourani, B. J., Sharma, S., Wuest, F., & Jha, A. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0300133. [Link]

-

Pattan, S. R., Hullolikar, R. L., Dighe, N. S., Ingalagi, B. N., Hole, M. B., Gaware, V. M., & Chavan, P. A. (2009). SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES. Journal of Pharmacy Science and Research, 1(4), 96-102. [Link]

-

CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

-

Osman, H., Arshad, A., Chan, K. L., & Bagley, M. C. (2012). Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. ResearchGate. [Link]

-

Amelia, T., Kartasasmita, R. E., Ohwada, T., & Tjahjono, D. H. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 7(4), 3588-3595. [Link]

-

Wangsawat, N., et al. (2021). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. ResearchGate. [Link]

-

Kumar, A., & Rawal, R. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10747-10765. [Link]

-

Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 284-292. [Link]

-

Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8034. [Link]

-

Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]

-

Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

-

Al-Hourani, B. J., Sharma, S., Wuest, F., & Jha, A. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0300133. [Link]

-

Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512-29526. [Link]

-

El-Sayed, M. A. A., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1386566. [Link]

-

El-Abd, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33453-33467. [Link]

-

Liu, X., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry, 14(11), 2201-2212. [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Frontiers in Chemistry, 10, 966885. [Link]

-

El-Abd, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33453-33467. [Link]

-

Nguyen, H.-P., et al. (2022). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. ResearchGate. [Link]

-

Girit, I. A., et al. (2021). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Antioxidants, 10(11), 1707. [Link]

-

Singh, A., & Parle, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2), 70-81. [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

-

Singh, A., & Parle, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2), 70-81. [Link]

-

van der Wulp, R. M., et al. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Molecules, 26(23), 7253. [Link]

-

Biernasiuk, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. Molecules, 26(16), 4786. [Link]

-

Singh, S., et al. (2023). Emerging Roles of Tubulin Isoforms and Their Post-Translational Modifications in Microtubule-Based Transport and Cellular Functions. International Journal of Molecular Sciences, 24(13), 10996. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wjpmr.com [wjpmr.com]

- 14. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Navigating the Synthesis and Potential of N-1,3-Thiazol-2-ylpiperidine-4-carboxamide Hydrochloride: A Technical Guide for Drug Discovery Professionals

Disclaimer: The compound N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride (CAS 340179-84-2) is a sparsely documented molecule in publicly available scientific literature. This guide, therefore, leverages established synthetic methodologies and extrapolates potential biological activities based on structurally related compounds containing the thiazole, piperidine, and carboxamide pharmacophores. All protocols and hypotheses presented herein are intended to provide a strategic framework for the synthesis, characterization, and evaluation of this and similar compounds.

Introduction: Deconstructing a Molecule of Interest

N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride represents a fascinating scaffold for medicinal chemists. It combines three key structural motifs: a 1,3-thiazole ring, a piperidine core, and a carboxamide linker. The thiazole ring is a privileged structure in drug discovery, known for its diverse biological activities.[1] The piperidine moiety provides a saturated, three-dimensional element that can influence solubility and interactions with biological targets. Finally, the robust carboxamide bond serves as a stable linker between these two key fragments. While specific data on the title compound is limited, its structural components are present in numerous bioactive agents, suggesting a rich potential for novel therapeutic applications.[2][3]

This guide provides a comprehensive technical overview for researchers and drug development professionals interested in the synthesis, characterization, and potential biological evaluation of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride and its analogs.

Physicochemical Properties and Structural Information

| Property | Predicted Value/Information | Source |

| CAS Number | 340179-84-2 | [4] |

| Molecular Formula | C₉H₁₄ClN₃OS | [5] |

| Molecular Weight | 247.75 g/mol | [5] |

| Appearance | Likely a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt form |

Below is the chemical structure of the parent compound, N-1,3-thiazol-2-ylpiperidine-4-carboxamide.

Caption: Chemical structure of N-1,3-thiazol-2-ylpiperidine-4-carboxamide.

Proposed Synthetic Strategy: A Convergent Approach

A logical and efficient synthesis of N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride would involve a convergent approach, preparing the two key building blocks, 2-amino-1,3-thiazole and a protected piperidine-4-carboxylic acid, separately before coupling them.

Caption: Proposed convergent synthetic workflow.

Part 1: Synthesis of 2-Amino-1,3-thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole core.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of α-Haloketone: To the stirred solution, add the appropriate α-haloketone (e.g., 2-chloroacetaldehyde or a similar starting material) (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part 2: Amide Coupling

The formation of the amide bond between the synthesized 2-aminothiazole and piperidine-4-carboxylic acid is a critical step. To prevent unwanted side reactions, the piperidine nitrogen should be protected, commonly with a tert-butyloxycarbonyl (Boc) group. The coupling itself can be achieved using a variety of modern coupling reagents.

Experimental Protocol: Amide Coupling and Deprotection

-